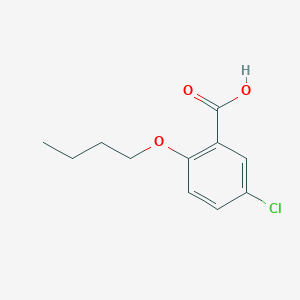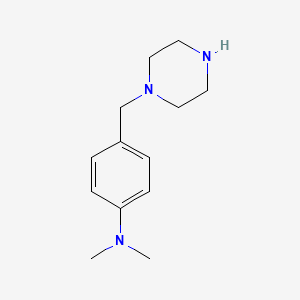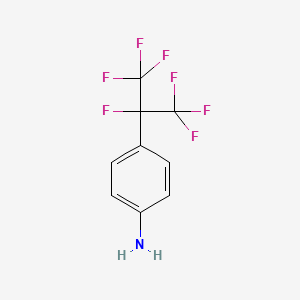
4-(全氟丙烷-2-基)苯胺
描述
“4-(Perfluoropropan-2-yl)aniline” is a chemical compound with the molecular formula C9H6F7N . It’s also known by other names such as 4-perfluoroisopropylaniline and 4-(Heptafluoroisopropyl)aniline .
Synthesis Analysis
A series of novel perfluoropropan-2-yl-based quinoline derivatives were designed and synthesized utilizing tebufloquin as the lead compound . The structures of all the newly synthesized compounds were confirmed by spectroscopic data 1HNMR, MS, and elemental analysis . An efficient and scalable synthetic route to the novel insecticide broflanilide was developed, starting from 2-fluoro-3-nitrobenzoic acid and 4-(perfluoropropan-2-yl)-2-(trifluoromethyl) aniline .
Molecular Structure Analysis
The molecular structure of “4-(Perfluoropropan-2-yl)aniline” can be represented by the InChI code: InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2 .
Chemical Reactions Analysis
The synthesis of “4-(Perfluoropropan-2-yl)aniline” involves several chemical reactions, including condensation, nitro group reduction, N-methylation, amidation, and subsequent bromination steps .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Perfluoropropan-2-yl)aniline” include a molecular weight of 261.14 g/mol . The compound has a boiling point of 206.8±40.0 °C and a density of 1.617±0.06 g/cm3 .
科学研究应用
Fungicide Development
Summary of the Application
A series of novel perfluoropropan-2-yl-based quinoline derivatives were designed and synthesized utilizing tebufloquin as the lead compound . These compounds exhibited potent fungicidal activities against Erysiphe graminis . Especially, compound 8c displayed excellent activity with EC50 value at 1.48 mg/L, which was better than that of the commercialized fungicide tebufloquin .
Methods of Application or Experimental Procedures
The structures of all the newly synthesized compounds were confirmed by spectroscopic data 1HNMR, MS and elemental analysis . The results of bioassay indicated that these compounds exhibited potent fungicidal activities .
Results or Outcomes
The structure-activity relationship for these new compounds was also discussed . The fungicidal activity of tebufloquin was improved through the optimization of it . For instance, compound 8c displayed excellent activity with EC50 value at 1.48 mg/L, which was better than that of the commercialized fungicide tebufloquin .
属性
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7N/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDDQCRAKBGDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431246 | |
| Record name | 4-perfluoroisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Perfluoropropan-2-yl)aniline | |
CAS RN |
2396-17-0 | |
| Record name | 4-perfluoroisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(heptafluoropropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

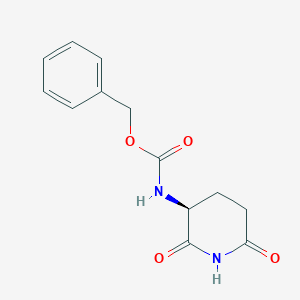
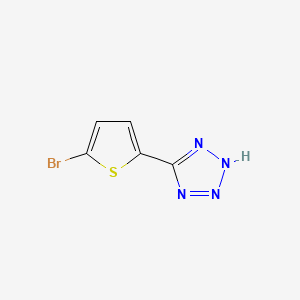
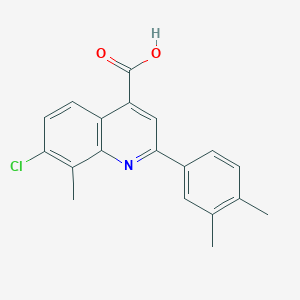

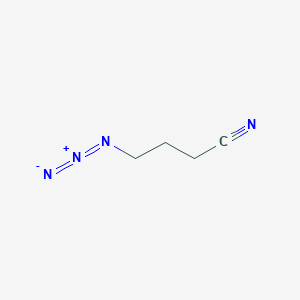

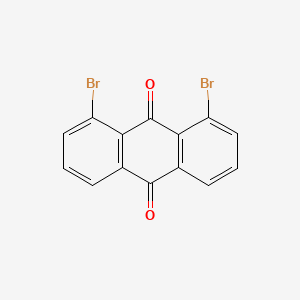
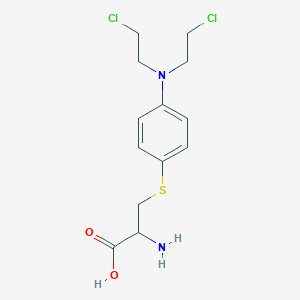
![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)


